The synthesis of N-Cyclohexyl-2-hydroxy-N-methylbenzamide was first reported by the Upjohn Company in the 1970s. [] The synthesis involves reacting a substituted cyclohexylamine derivative with 2-hydroxybenzoyl chloride. The trans-isomer, which exhibits higher analgesic potency, can be selectively synthesized using specific reaction conditions and chiral resolution techniques.
N-Cyclohexyl-2-hydroxy-N-methylbenzamide is a chiral molecule with two stereocenters, resulting in the existence of cis and trans isomers. The trans-isomer is the more pharmacologically active form. [] Structural analysis reveals that the molecule consists of a benzene ring substituted with a hydroxyl group and an amide group. The nitrogen of the amide group is further linked to a methyl and a cyclohexyl group.
N-Cyclohexyl-2-hydroxy-N-methylbenzamide exerts its analgesic effects primarily through its interaction with the μ-opioid receptor. [, , ] It acts as a full agonist at the μ-opioid receptor, mimicking the effects of endogenous opioids like endorphins. This binding leads to the activation of downstream signaling pathways, ultimately resulting in the inhibition of pain transmission in the central nervous system.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.:
CAS No.: